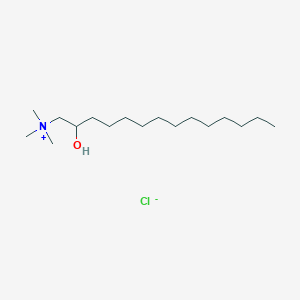
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is then purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones .
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of surfactants on microbial growth and biofilm formation.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the permeability of drugs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.
Uniqueness
2-Hydroxy-N,N,N-trimethyltetradecan-1-aminium chloride is unique due to its specific chain length and the presence of a hydroxyl group, which enhances its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
Properties
CAS No. |
34607-64-2 |
|---|---|
Molecular Formula |
C17H38ClNO |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-hydroxytetradecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C17H38NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SNMPLNMNZGHMHW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


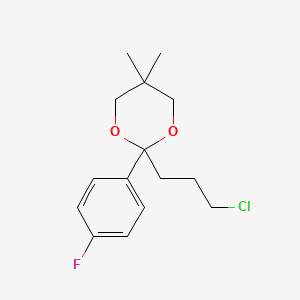
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
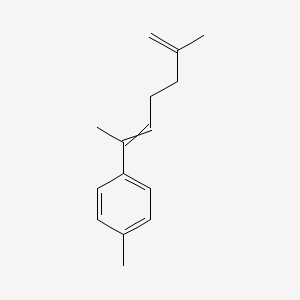
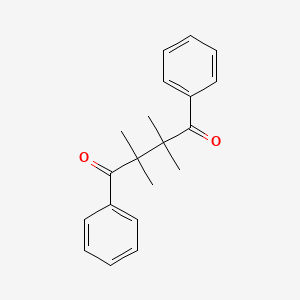
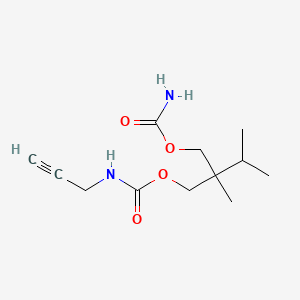
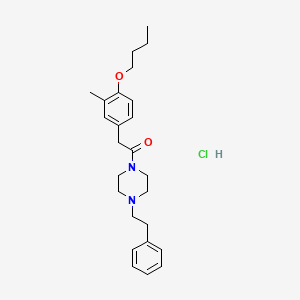

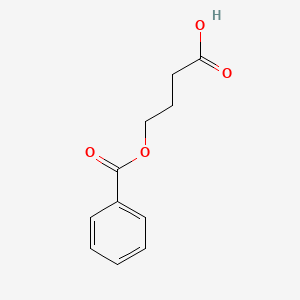



![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
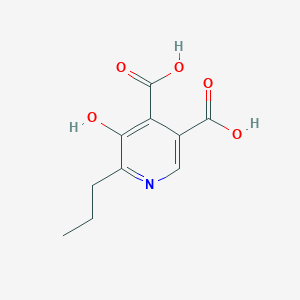
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
